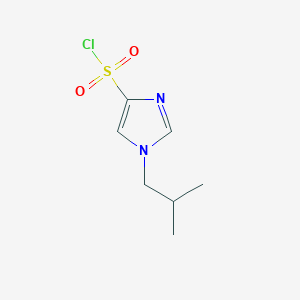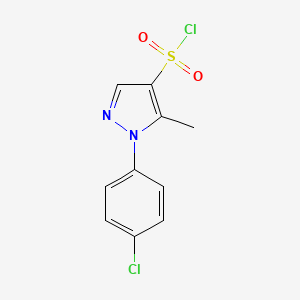
1-(3,4-Dihydroxyphenyl)-2-(dimethylamino)ethan-1-one hydrochloride
Übersicht
Beschreibung
Methandronhydrochlorid ist ein synthetisches Opioid-Analgetikum, das hauptsächlich zur Schmerzbehandlung und zur Behandlung von Opioidabhängigkeit eingesetzt wird. Es ist ein potenter Agonist des µ-Opioidrezeptors und imitiert die Wirkungen endogener Opioide wie Endorphine und Enkephaline. Diese Verbindung ist bekannt für ihre lange Wirkdauer und Wirksamkeit bei der Behandlung von starken Schmerzen, die auf andere Analgetika nicht ansprechen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Methandronhydrochlorid kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 2-Chlor-N,N-dimethylpropylamin mit Diphenatrile in Gegenwart eines Phasentransferkatalysators wie Triethylbenzylammoniumchlorid (TEBA) und einem organischen Lösungsmittel wie Dimethylsulfoxid umfasst. Die Reaktion wird bei Temperaturen zwischen 30 und 70 Grad Celsius für 1 bis 10 Stunden durchgeführt, wobei 50%ige Natriumhydroxid als Kondensationsmittel verwendet werden .
Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Synthese von Methandronhydrochlorid ähnliche Schritte, jedoch in größerem Maßstab. Der Prozess umfasst die Toluolextraktion, Säureextraktion, Alkalibefreiung und Etherextraktion, gefolgt von Filtration und Lösungsmittelentfernung, um das Endprodukt zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Methandronhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Methandronhydrochlorid kann zu verschiedenen Metaboliten oxidiert werden.
Reduktion: Es kann zu seiner freien Basenform reduziert werden, die permeabler durch biologische Membranen ist.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Stickstoffatom.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter basischen Bedingungen eingesetzt.
Hauptprodukte:
Oxidation: Verschiedene oxidierte Metaboliten.
Reduktion: Methandron freie Base.
Substitution: Substituierte Derivate von Methandron.
Wissenschaftliche Forschungsanwendungen
Methandronhydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Referenzverbindung in der analytischen Chemie zur Entwicklung von Nachweismethoden verwendet.
Biologie: Studien zu seinen Auswirkungen auf Opioidrezeptoren und die Freisetzung von Neurotransmittern.
Medizin: Untersucht auf sein Potenzial in der Schmerzbehandlung und der Behandlung von Opioidabhängigkeit.
Industrie: Wird in der Formulierung von pharmazeutischen Produkten zur Schmerzlinderung verwendet
5. Wirkmechanismus
Methandronhydrochlorid entfaltet seine Wirkungen, indem es als vollständiger Agonist am µ-Opioidrezeptor wirkt. Diese Interaktion führt zur Freisetzung von Neurotransmittern, die an der Schmerzübertragung beteiligt sind, was zu Analgesie führt. Darüber hinaus wirkt es als Antagonist des N-Methyl-D-Aspartat (NMDA)-Rezeptors, was zur Reduzierung der Opioidtoleranz und zur Verbesserung der analgetischen Wirksamkeit beiträgt .
Ähnliche Verbindungen:
Methadon: Ein weiteres synthetisches Opioid mit ähnlichen analgetischen Eigenschaften, aber unterschiedlichen pharmakokinetischen Profilen.
Hydrocodon: Ein starkes Schmerzmittel mit kürzerer Wirkdauer als Methandronhydrochlorid.
Morphin: Ein natürliches Opioid mit einem anderen Wirkmechanismus und einer kürzeren Halbwertszeit .
Eindeutigkeit: Methandronhydrochlorid ist aufgrund seiner langen Wirkdauer, des geringeren Risikos neuropsychiatrischer Toxizität und der Wirksamkeit bei der Behandlung schwer zu behandelnder Schmerzsyndrome einzigartig. Seine Fähigkeit, auf mehrere Opioidrezeptoren zu wirken und den NMDA-Rezeptor zu hemmen, unterscheidet es von anderen Opioiden .
Wirkmechanismus
Methandrone hydrochloride exerts its effects by acting as a full agonist at the µ-opioid receptor. This interaction leads to the release of neurotransmitters involved in pain transmission, resulting in analgesia. Additionally, it acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which helps in reducing opioid tolerance and improving analgesic efficacy .
Vergleich Mit ähnlichen Verbindungen
Methadone: Another synthetic opioid with similar analgesic properties but different pharmacokinetic profiles.
Hydrocodone: A potent pain reliever with a shorter duration of action compared to methandrone hydrochloride.
Morphine: A natural opioid with a different mechanism of action and shorter half-life .
Uniqueness: Methandrone hydrochloride is unique due to its long duration of action, lower risk of neuropsychiatric toxicity, and effectiveness in treating hard-to-manage pain syndromes. Its ability to act on multiple opioid receptors and inhibit the NMDA receptor sets it apart from other opioids .
Eigenschaften
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(dimethylamino)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-11(2)6-10(14)7-3-4-8(12)9(13)5-7;/h3-5,12-13H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRPQCAWIVYJTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)C1=CC(=C(C=C1)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16899-83-5 | |
| Record name | 16899-83-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62512 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3,4-dihydroxyphenyl)-2-(dimethylamino)ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(Difluoromethoxy)phenyl]piperidin-3-amine](/img/structure/B1423316.png)



![[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1423324.png)


![1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1423329.png)


![4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B1423332.png)

